cis-2-Butene

描述

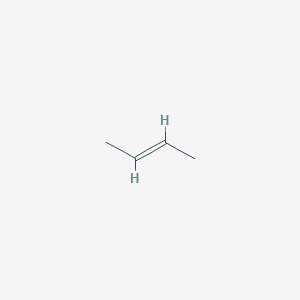

Structure

3D Structure

属性

IUPAC Name |

(Z)-but-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRGUVFOMOMEM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027224 | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3.72 °C, 3.7 °C | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-11.99 °C (10.42 °F) - closed cup, Flammable gas | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble) | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (Air = 1), Relative vapor density (air = 1): 1.9 | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181 | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Flammable gas, Colorless gas | |

CAS No. |

590-18-1 | |

| Record name | cis-2-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35ORC9C05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-138.89 °C, -138.7 °C | |

| Record name | cis-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of cis-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of cis-2-butene, also known as (Z)-but-2-ene. The information presented herein is compiled from established spectroscopic and diffraction studies, offering a detailed perspective for professionals in chemistry and drug development.

Molecular Geometry and Hybridization

This compound possesses the molecular formula C₄H₈. The defining feature of its structure is the carbon-carbon double bond (C=C), which dictates the molecule's geometry and reactivity. The two carbon atoms participating in the double bond are sp² hybridized. This hybridization results in a trigonal planar geometry around each of these carbon atoms, with ideal bond angles of 120°.[1][2][3] However, steric hindrance between the two methyl groups, which are positioned on the same side of the double bond, causes a slight deviation from this ideal geometry.[4][5] This steric strain is a key characteristic of the cis isomer and contributes to its lower stability compared to its trans counterpart.[5][6]

The molecule belongs to the C₂ᵥ point group, which indicates a degree of symmetry that includes a twofold rotational axis and two vertical mirror planes.

Bond Parameters from Experimental Data

The precise bond lengths and angles of this compound have been determined experimentally, primarily through gas electron diffraction (GED) and microwave spectroscopy. These techniques provide invaluable data on the molecule's gas-phase structure, free from intermolecular interactions.

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for this compound as determined by gas electron diffraction.

| Parameter | Value | Uncertainty |

| C-C Bond Length | 1.506 Å | ± 0.002 Å |

| C=C Bond Length | 1.346 Å | ± 0.003 Å |

| C-C=C Bond Angle | 125.4° | ± 0.4° |

| Methyl Group Tilt | 4.9° | ± 2.0° |

Data sourced from a gas electron diffraction study.

The C-C=C bond angle of 125.4° is notably larger than the ideal 120° for sp² hybridization. This deviation is a direct consequence of the steric repulsion between the two adjacent methyl groups, which forces the molecule to adjust its geometry to minimize this strain.[4] Furthermore, the methyl groups are observed to be tilted slightly away from the double bond, another manifestation of the steric hindrance inherent in the cis configuration.[4]

Bonding Characteristics

The bonding in this compound can be understood through the lens of valence bond theory and molecular orbital theory.

Sigma (σ) and Pi (π) Bonds

The carbon-carbon double bond is composed of one strong sigma (σ) bond and one weaker pi (π) bond.[7] The σ bond is formed by the head-on overlap of the sp² hybrid orbitals of the two central carbon atoms. The remaining sp² hybrid orbitals on each carbon form σ bonds with a hydrogen atom and a carbon atom of a methyl group.

The π bond is formed by the sideways overlap of the unhybridized p orbitals on each of the central carbon atoms. This π bond restricts rotation around the C=C axis, giving rise to the distinct cis and trans isomers.[7][8] The electron density of the π bond is located above and below the plane of the σ bonds.

Dipole Moment

This compound possesses a small but non-zero dipole moment.[9] This is because the electron-donating methyl groups create a slight charge imbalance across the molecule. The vector sum of the individual bond dipoles results in a net molecular dipole. In contrast, trans-2-butene has a zero dipole moment due to its higher symmetry, where the individual bond dipoles cancel each other out.

Spectroscopic Characterization

Various spectroscopic techniques are employed to elucidate the structure and bonding of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The spectra of this compound exhibit characteristic peaks corresponding to C-H stretching and bending, C=C stretching, and C-C stretching vibrations. The C=C stretching vibration is a particularly important diagnostic peak for alkenes. Differences in the fingerprint region of the IR spectra of cis- and trans-2-butene allow for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants in the NMR spectra of this compound are consistent with its molecular structure.

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. The following provides an overview of the methodologies for gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Objective: To determine the bond lengths, bond angles, and overall geometry of gas-phase molecules.

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle. This creates a molecular beam that intersects with a high-energy electron beam.

-

Electron Scattering: The electrons in the beam are scattered by the electric field of the molecule's nuclei and electrons. The scattering pattern is a result of the interference of the scattered electron waves.

-

Detection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular geometries. A least-squares refinement process is used to find the molecular model that best fits the experimental data, yielding precise values for bond lengths and angles.

Microwave Spectroscopy

Objective: To determine the rotational constants of a molecule, from which its moments of inertia and, subsequently, its precise geometry can be derived. This technique is applicable to molecules with a permanent dipole moment.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Rotational Transitions: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation and undergoes a rotational transition.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Assignment and Analysis: The observed transitions in the spectrum are assigned to specific changes in rotational quantum numbers. From the frequencies of these transitions, the rotational constants of the molecule are determined. These rotational constants are inversely proportional to the moments of inertia of the molecule. By analyzing the moments of inertia of the parent molecule and its isotopically substituted analogs, a highly accurate molecular structure can be determined.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular structure and experimental workflows for this compound.

Caption: Molecular structure and hybridization of this compound.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to High Resolution Spectroscopy - Microwave Spectrum Of A Rigid-Rotor Diatomic Molecule [scilearn.sydney.edu.au]

An In-depth Technical Guide to the Synthesis and Preparation of Pure cis-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of high-purity cis-2-butene. The document details the prevalent catalytic systems, experimental protocols, and quantitative data to facilitate the reproducible synthesis of this important alkene.

Introduction

This compound, a stereoisomer of 2-butene, is a valuable starting material and intermediate in organic synthesis, including the development of pharmaceutical compounds. The spatial arrangement of its methyl groups on the same side of the double bond imparts distinct physical and chemical properties compared to its trans isomer. The primary challenge in obtaining pure this compound lies in the stereoselective synthesis and subsequent purification, as the boiling points of the two isomers are very close, making distillative separation exceedingly difficult.[1] This guide focuses on the most effective and widely adopted methods for achieving high cis-selectivity.

Primary Synthesis Route: Stereoselective Hydrogenation of 2-Butyne

The most common and efficient method for the synthesis of this compound is the partial catalytic hydrogenation of 2-butyne.[2] This process involves the syn-addition of hydrogen atoms to the triple bond of the alkyne, leading to the formation of the cis-alkene.[3][4] The choice of catalyst is critical to prevent over-reduction to butane and to ensure high stereoselectivity for the cis isomer.

Lindlar's catalyst is a "poisoned" palladium catalyst, which allows for the selective reduction of an alkyne to a cis-alkene without further reduction to an alkane.[2] The catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, such as lead acetate and quinoline.[5] The poison selectively deactivates the most active catalytic sites, thus preventing the hydrogenation of the initially formed alkene.

Experimental Protocol: Hydrogenation of 2-Butyne using Lindlar's Catalyst

-

Catalyst Preparation: A suspension of palladium on calcium carbonate is treated with lead acetate and quinoline in a suitable solvent (e.g., methanol or hexane).

-

Reaction Setup: A reaction vessel is charged with 2-butyne and the prepared Lindlar's catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: The reaction mixture is then exposed to a controlled atmosphere of hydrogen gas (H₂), typically at or slightly above atmospheric pressure.

-

Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of 2-butyne and the formation of this compound.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is carefully removed to isolate the this compound product.

The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the cis-isomer.[4]

A highly effective alternative to Lindlar's catalyst is the P-2 nickel catalyst, a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[6] This catalyst is known for its high stereospecificity in the hydrogenation of alkynes to cis-alkenes, especially when used in conjunction with a modifier like ethylenediamine.[7][8]

The P-2 nickel catalyst is prepared by the reduction of nickel(II) acetate with sodium borohydride in ethanol.[9] The resulting black, finely divided nickel boride is an air-stable and non-pyrophoric catalyst.[6]

Experimental Protocol: Synthesis of this compound using P-2 Nickel Catalyst

-

Catalyst Preparation: Nickel(II) acetate is dissolved in ethanol, and a solution of sodium borohydride in ethanol is added, resulting in the formation of a black precipitate of P-2 nickel catalyst.[7]

-

Reaction Setup: The freshly prepared P-2 nickel catalyst is kept in the ethanolic solution in the reaction flask. A promoter, such as ethylenediamine, is added to enhance the cis-selectivity.[7]

-

Hydrogenation: 2-butyne is introduced into the reaction vessel, and the system is purged and then filled with hydrogen gas. The hydrogenation is typically carried out at room temperature and atmospheric pressure.

-

Monitoring and Work-up: The reaction progress is monitored by GC. Once the starting material is consumed, the catalyst is filtered off, and the product is isolated from the solvent.

The addition of ethylenediamine as a modifier to the P-2 nickel catalyst system can significantly improve the cis:trans ratio of the resulting alkene, with ratios as high as 200:1 being reported for other alkynes.[7]

Quantitative Data on Synthesis Methods

The following table summarizes the quantitative data for the synthesis of cis-alkenes from alkynes using the discussed catalytic systems.

| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Reference |

| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 100:1 to 200:1 | [7] |

| P-2 Ni with Ethylenediamine | 1-Phenylpropyne | cis-1-Phenylpropene | >95 | ca. 200:1 | [7] |

| Lindlar's Catalyst | 2-Butyne | This compound | Major Product | High cis-selectivity | [3] |

Alternative Synthesis Routes

While catalytic hydrogenation of 2-butyne is the most direct route, this compound can also be synthesized from other starting materials.

This two-step synthesis first involves the formation of 2-butyne, followed by its selective hydrogenation.

-

Alkylation of Propyne: Propyne is deprotonated with a strong base, such as sodamide (NaNH₂), to form a propynide anion. This anion then acts as a nucleophile and reacts with an alkyl halide (e.g., methyl bromide) to form 2-butyne.[10]

-

Selective Hydrogenation: The resulting 2-butyne is then hydrogenated to this compound using either Lindlar's catalyst or P-2 nickel catalyst as described above.[10]

Diisobutylaluminium hydride (DIBAL-H) can also be used as a reducing agent to convert internal alkynes to cis-alkenes.[10]

Purification of this compound

As mentioned, the separation of cis- and trans-2-butene by distillation is impractical due to their close boiling points.[1] Therefore, achieving high purity relies heavily on the stereoselectivity of the synthesis method.

If significant amounts of the trans-isomer or unreacted 2-butyne are present, purification can be challenging. For related diols, a method involving crystallization from a solvent like acetone at low temperatures has been shown to be effective in isolating the pure cis-isomer.[11] For the gaseous this compound, purification by gas chromatography on a preparative scale is a viable, albeit more complex, option.[12]

Visualizing the Synthesis and Workflow

The following diagrams illustrate the key reaction pathways and experimental workflows for the synthesis of pure this compound.

Caption: Synthesis pathway from propyne to this compound.

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of pure this compound is most reliably achieved through the stereoselective hydrogenation of 2-butyne. Both Lindlar's catalyst and P-2 nickel catalyst, particularly with an ethylenediamine promoter, offer excellent selectivity for the cis-isomer. For applications demanding high purity, the choice of a highly selective synthesis method is paramount to circumvent the challenges associated with the purification of the final product. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful laboratory-scale preparation of this compound.

References

- 1. 2-Butene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. When 2butyne is treated with H2 Lindlars catalyst compound class 11 chemistry CBSE [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jove.com [jove.com]

- 6. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. homework.study.com [homework.study.com]

- 11. JPH075492B2 - Method for purifying this compound-1,4-diol - Google Patents [patents.google.com]

- 12. This compound | 590-18-1 [chemicalbook.com]

cis-2-butene physical and chemical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of cis-2-Butene

Introduction

This compound, systematically named (Z)-but-2-ene, is an acyclic alkene and a significant hydrocarbon in both industrial and research settings.[1] As a colorless, flammable liquefied petroleum gas with a slight aromatic odor, it serves as a key intermediate in the synthesis of various chemicals, a component in gasoline blending, and a feedstock for polymer production.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its core reaction pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physical Characteristics

This compound is a colorless gas under standard conditions.[2][3] Its physical properties are dictated by its molecular structure, specifically the presence of a carbon-carbon double bond and the cis configuration of the methyl groups, which results in a slight dipole moment.[4] This polarity influences its intermolecular forces and, consequently, its physical constants like the boiling point.

Tabulated Physical Data

A summary of the key physical properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ | [2][3][5] |

| Molar Mass | 56.11 g/mol | [1][2][5][6] |

| Appearance | Colorless gas | [2][3][7] |

| Melting Point | -138.9 °C (-218.0 °F; 134.2 K) | [2][3][7][8] |

| Boiling Point | 3.7 °C (38.7 °F; 276.8 K) | [2][3][7][8] |

| Density (liquid) | 0.6213 g/cm³ at 20 °C | [3] |

| Vapor Density | 2 (vs air) | [2] |

| Vapor Pressure | 1414 mmHg at 21 °C | [2] |

| Solubility in Water | 658 mg/L at 25 °C (Very slightly soluble) | [5] |

| Solubility in Organic Solvents | Soluble in organic solvents; very soluble in ethanol, ether, and benzene. | [3][5] |

| Autoignition Temperature | 615 °F (324 °C) | |

| Explosive Limits in Air | 1.6 - 9.7% by volume | [1][5][7] |

| Electric Dipole Moment | 0.257 D | [4] |

Chemical Characteristics

As an unsaturated hydrocarbon, this compound is significantly more reactive than its alkane counterparts.[2][7] Its reactivity is centered on the electron-rich pi bond, making it susceptible to electrophilic addition reactions. While its isomer, trans-2-butene, is thermodynamically more stable by approximately 1 kcal/mol due to reduced steric hindrance, this compound can exhibit higher reactivity in certain catalytic reactions because of its inherent dipole moment and more accessible electron density.[9][10]

Key Chemical Reactions

This compound undergoes several characteristic reactions, primarily involving the double bond. It is incompatible with strong oxidizing agents, halogens, and halogen acids.[2][7]

Catalytic hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond to yield butane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

References

- 1. This compound Gas (C4H8) from EFC [efcgases.com]

- 2. This compound CAS#: 590-18-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 7. This compound | 590-18-1 [chemicalbook.com]

- 8. 2-Butene - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Isomerization - Wikipedia [en.wikipedia.org]

Thermodynamic Stability of cis-2-Butene versus trans-2-Butene: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the thermodynamic stability difference between cis-2-butene and trans-2-butene. It has been unequivocally established that trans-2-butene is the more thermodynamically stable isomer. This stability advantage is primarily attributed to the mitigation of steric hindrance between the methyl groups, a factor that destabilizes the cis isomer. This document consolidates quantitative thermodynamic data, details the experimental protocols for their determination, and provides visual representations of the underlying principles and experimental workflows to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.

Introduction

Geometric isomerism, also known as cis-trans isomerism, is a fundamental concept in stereochemistry that has profound implications for molecular properties and reactivity. The 2-butene system serves as a classic textbook example to illustrate the principles of thermodynamic stability arising from spatial arrangements of substituents around a double bond. In this compound, the two methyl groups are located on the same side of the double bond, whereas in trans-2-butene, they are on opposite sides. This seemingly subtle difference in geometry leads to a measurable and significant disparity in their thermodynamic stability. Understanding the factors that govern this stability is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending molecular interactions in various chemical and biological systems.

Theoretical Basis for Stability

The greater thermodynamic stability of trans-2-butene over its cis counterpart can be explained by two primary factors: steric hindrance and, to a lesser extent, hyperconjugation.

2.1. Steric Hindrance

The predominant factor contributing to the lower stability of this compound is steric hindrance.[1][2] In the cis configuration, the two bulky methyl groups are in close proximity on the same side of the rigid double bond. This proximity leads to van der Waals repulsion between the electron clouds of the methyl groups, creating torsional strain and raising the overall potential energy of the molecule.[1][2] In contrast, the trans isomer positions the methyl groups on opposite sides of the double bond, maximizing the distance between them and thereby minimizing steric repulsion.[2][3] This results in a lower energy and more stable conformation.

2.2. Hyperconjugation

Hyperconjugation also plays a role in the stability of alkenes. It involves the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital that increases the stability of the system. In the case of 2-butene, both isomers benefit from hyperconjugation involving the C-H bonds of the methyl groups and the pi-system of the double bond. While both isomers have the same number of C-H bonds available for hyperconjugation, the steric strain in the cis isomer can slightly distort the ideal geometry for optimal orbital overlap, potentially making hyperconjugation a less effective stabilizing influence compared to the strain-free trans isomer.

The logical relationship of these contributing factors is illustrated in the diagram below.

Caption: Factors influencing the thermodynamic stability of 2-butene isomers.

Quantitative Thermodynamic Data

The difference in stability between cis- and trans-2-butene can be quantified through various thermodynamic parameters, most notably the heats of hydrogenation, heats of combustion, and the equilibrium constant for their interconversion.

3.1. Heats of Hydrogenation

Catalytic hydrogenation of both isomers yields the same product, n-butane. Therefore, any difference in the heat evolved during this reaction directly corresponds to the difference in the initial potential energies of the two isomers. The isomer with the higher potential energy (less stable) will release more heat upon hydrogenation.

| Isomer | Heat of Hydrogenation (ΔH°hydrog) | Reference |

| This compound | -119 kJ/mol (-28.3 kcal/mol) | [4] |

| trans-2-Butene | -115 kJ/mol (-27.4 kcal/mol) | [4] |

| Difference | 4 kJ/mol (0.9 kcal/mol) | [4] |

3.2. Heats of Combustion

Similarly, the complete combustion of both isomers produces carbon dioxide and water. The difference in the heat of combustion also reflects the relative stabilities of the isomers, with the less stable isomer releasing more energy.

| Isomer | Heat of Combustion (ΔH°c) | Reference |

| This compound | -2712.2 kJ/mol | [5] |

| trans-2-Butene | -2708.0 kJ/mol | [5] |

| Difference | 4.2 kJ/mol | [6] |

3.3. Equilibrium Constant

The direct measure of the difference in Gibbs free energy (ΔG°) between the two isomers can be obtained from the equilibrium constant (Keq) for their interconversion. At room temperature, the equilibrium mixture of 2-butene isomers is found to be predominantly the trans isomer.

| Parameter | Value | Reference |

| Equilibrium Ratio (trans : cis) | 76 : 24 | [4][7] |

| ΔG° at 298 K | -2.8 kJ/mol (-0.66 kcal/mol) | [4][7] |

Experimental Protocols

The determination of the thermodynamic parameters listed above requires precise experimental techniques. The following sections outline the methodologies for these key experiments.

4.1. Determination of Heat of Hydrogenation

The heat of hydrogenation is determined by catalytic hydrogenation of the alkene in a calorimeter.

Experimental Workflow for Heat of Hydrogenation

Caption: Experimental workflow for determining the heat of hydrogenation.

Methodology:

-

Sample Preparation: A precisely weighed amount of high-purity cis- or trans-2-butene is prepared. Due to their low boiling points, the butenes are handled as liquefied gases under pressure or condensed at low temperatures.

-

Catalyst: A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C), is placed in the reaction vessel of a calorimeter.

-

Calorimetry: A reaction calorimeter is used to measure the heat evolved during the reaction. The calorimeter is first calibrated to determine its heat capacity.

-

Reaction: The alkene is introduced into the reaction vessel containing the catalyst and a suitable solvent (if necessary). The vessel is then pressurized with hydrogen gas. The reaction is initiated, and the temperature change of the calorimeter is monitored until the reaction is complete.

-

Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

4.2. Determination of Heat of Combustion

The heat of combustion is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A known mass of the butene isomer is sealed in a sample holder suitable for volatile liquids.

-

Bomb Calorimeter: The sample is placed in a steel "bomb," which is then filled with high-pressure oxygen.

-

Combustion: The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is measured before and after combustion.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the amount of sample burned.

4.3. Determination of Equilibrium Constant

The equilibrium constant is determined by allowing the isomers to interconvert in the presence of an acid catalyst and then analyzing the composition of the resulting mixture.

Experimental Workflow for Isomerization Equilibrium

Caption: Experimental workflow for determining the cis-trans isomerization equilibrium constant.

Methodology:

-

Reaction Setup: A known amount of one isomer (e.g., this compound) is placed in a reaction vessel with a strong acid catalyst, such as sulfuric acid or an acid-activated clay.

-

Equilibration: The mixture is allowed to react at a constant temperature until equilibrium is established. The time required to reach equilibrium is determined empirically by analyzing samples at different time points.

-

Quenching: The reaction is quenched to stop the isomerization. This can be achieved by neutralizing the acid catalyst with a base.

-

Analysis: The composition of the equilibrium mixture is analyzed using gas chromatography (GC).

-

GC Column: A capillary column with a stationary phase suitable for separating light hydrocarbons, such as an alumina PLOT (Porous Layer Open Tubular) column, is used.

-

Detector: A Flame Ionization Detector (FID) is typically employed for sensitive detection of hydrocarbons.

-

Conditions: A temperature program is used to ensure good separation of the butene isomers and any other components.

-

-

Calculation: The equilibrium constant (Keq = [trans-2-butene] / [this compound]) is calculated from the relative peak areas of the two isomers in the gas chromatogram. From Keq, the standard Gibbs free energy change (ΔG°) for the isomerization can be calculated using the equation ΔG° = -RTln(Keq).

Conclusion

The greater thermodynamic stability of trans-2-butene compared to this compound is a well-established principle in organic chemistry, with a stability advantage of approximately 4 kJ/mol. This difference is primarily due to the steric hindrance between the methyl groups in the cis isomer. This whitepaper has provided a comprehensive overview of the theoretical underpinnings of this stability difference, presented quantitative thermodynamic data from heats of hydrogenation, heats of combustion, and equilibrium studies, and detailed the experimental protocols used to obtain this data. The provided diagrams visually summarize the key concepts and experimental workflows, offering a valuable resource for professionals in research and development. A thorough understanding of these principles is essential for the rational design and control of chemical reactions and processes.

References

- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 2. 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digipac.ca [digipac.ca]

- 7. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]

spectroscopic data of gaseous cis-2-butene

An In-depth Technical Guide to the Spectroscopic Data of Gaseous cis-2-Butene

Introduction

This compound ((Z)-but-2-ene) is a significant acyclic alkene, notable as the simplest alkene that demonstrates cis/trans isomerism.[1] It is a colorless, liquefied petroleum gas found in crude oil and is a key petrochemical intermediate.[1][2] A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for applications in combustion research, atmospheric chemistry, and as a reference molecule in theoretical and experimental spectroscopy. This guide provides a comprehensive overview of the spectroscopic data for gaseous this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates data from various spectroscopic techniques, details experimental methodologies, and presents logical workflows to aid in understanding the characterization process.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For this compound, which belongs to the C₂ᵥ symmetry group, all 30 of its normal vibrational modes are active in both infrared and Raman spectroscopy.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching, C=C stretching, and various bending and deformation modes.

Quantitative Data: Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3050 - 3010 | =C-H Stretching | [4][5] |

| ~2975 - 2860 | -CH₃ Stretching | [4] |

| 1650 - 1640 | C=C Stretching | [4][5] |

| ~1470 - 1370 | C-H Deformation (in -CH₃ group) | [4] |

| 730 - 665 | =C-H Bending (out-of-plane) | [4] |

Experimental Protocol: Gas-Phase IR Spectroscopy

The infrared absorption spectra of gaseous this compound have been recorded using prism spectrometers covering a range from approximately 435 to 4000 cm⁻¹.[6] A typical experimental setup involves a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl) placed in the sample compartment of the spectrometer. The sample of this compound, with a purity of at least 96%, is introduced into the cell at a controlled pressure (e.g., 200 torr) to obtain the spectrum.[3][5] The path length of the gas cell is chosen to ensure adequate absorption intensity.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. Since all vibrational modes of this compound are Raman-active, its spectrum is rich with information.[3]

Quantitative Data: Raman Frequencies

Most Raman frequencies observed for gaseous this compound coincide closely with its infrared absorption frequencies.[3] Frequencies below 1037 cm⁻¹ show little difference between the gaseous and liquid states, while higher frequencies tend to be slightly higher in the gas phase.[3]

| Wavenumber (cm⁻¹) | Vibrational Assignment / Note | Reference |

| 1636 | C=C Stretching | [3] |

| 1464 | Complex and depolarized, likely superposition of -CH₃ deformations | [3] |

| 1390 | A₁ symmetrical deformation of methyl groups (strongly polarized) | [3] |

| 1134 | - | [3] |

| 970 | Depolarized band | [3] |

| 786 | - | [3] |

| 258 | - | [3] |

Experimental Protocol: Gas-Phase Raman Spectroscopy

The Raman spectrum of gaseous this compound has been obtained using a three-prism glass spectrograph with a linear dispersion of 15 Å/mm at the 4358 Å mercury excitation line.[3] The this compound sample is contained in a sealed tube at a pressure sufficient to generate a detectable scattered signal. The scattered light is collected, typically at a 90-degree angle to the incident beam, passed through the spectrograph to disperse the wavelengths, and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is predominantly a liquid-state technique, the fundamental parameters are critical for molecular identification. The data presented are for this compound in deuterated solvents, which closely approximate the unperturbed molecular state.

Quantitative Data: ¹H and ¹³C NMR

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Note | Reference |

| ¹H | 5.37 | Quartet | Split by the three protons of the adjacent -CH₃ group | [7] |

| ¹H | 1.54 | Doublet | Split by the adjacent =C-H proton | [7] |

| ¹³C | 124.4 | - | Olefinic Carbon (=CH) | [8] |

| ¹³C | 11.3 | - | Methyl Carbon (-CH₃) | [8] |

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. For analysis, a sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signals from the solvent's protons.[7][8] Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton and carbon signals defined as 0.0 ppm.[7][8]

Rotational (Microwave) Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of a molecule in the gas phase, from which its moments of inertia and, consequently, its detailed molecular structure can be determined.

Quantitative Data: Rotational Constants and Dipole Moment

| Parameter | Value | Unit | Reference |

| Principal Moment of Inertia (Iₐ) | 31.479 | amu·Å² | [9] |

| Principal Moment of Inertia (Iₑ) | 98.370 | amu·Å² | [9] |

| Principal Moment of Inertia (Iₑ) | 123.659 | amu·Å² | [9] |

| Electric Dipole Moment | 0.257 | D | [9] |

| Barrier to Internal Rotation | 0.73 | kcal/mol | [9] |

Experimental Protocol: Microwave Spectroscopy

The microwave spectrum was observed in the 20 to 40 Gc/sec range using a Stark-modulated microwave spectrometer.[9] The experiment was conducted at low temperatures (dry ice temperature) to increase signal intensity. The low dipole moment of this compound results in low line intensities and an insufficient Stark effect for complete modulation, making assignment challenging.[9]

Electronic (UV-Vis) and Photoionization Spectroscopy

Electronic spectroscopy involves transitions between electronic energy levels, typically induced by radiation in the ultraviolet and visible regions. For simple alkenes like this compound, these absorptions are found in the vacuum ultraviolet (VUV) region.

Quantitative Data: Absorption and Ionization

| Parameter | Value | Unit | Reference |

| Max Absorption (gas) | 173 | nm | [2] |

| Ionization Potential | 9.14 | eV | [10] |

| VUV Absorption Range Studied | 5.17 – 9.92 | eV | [11][12] |

Experimental Protocol: VUV Absorption Spectroscopy

Absolute absorption cross-sections for gaseous this compound have been measured using vacuum ultraviolet spectroscopy.[11][12] These experiments often utilize a synchrotron light source to provide tunable, high-flux VUV radiation. The light is passed through a gas cell containing the sample at a known, low pressure, and the attenuation of the light as a function of wavelength is measured by a detector.

Spectroscopic Analysis Workflows

The characterization of a gaseous molecule like this compound involves a logical progression of techniques and analysis. The following diagrams illustrate the relationships between molecular properties and spectroscopic methods, and a generalized workflow for a gas-phase spectroscopy experiment.

Caption: Molecular motion probed by different spectroscopic techniques.

Caption: A generalized experimental workflow for gas-phase spectroscopy.

References

- 1. 2-Butene - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Raman Spectra of Cis- and Trans-2-Butene in the Gaseous and Liquid States* [opg.optica.org]

- 4. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. An IR-Spectroscopic Study of this compound Adsorbed on Tit... [degruyterbrill.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.aip.org [pubs.aip.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. JQSRT – VUV (four-carbon) – The Rotavera Group [rotavera.uga.edu]

- 12. osti.gov [osti.gov]

An In-depth Technical Guide to the Reaction Mechanisms of cis-2-Butene with Halogens

Audience: Researchers, scientists, and drug development professionals.

Abstract: The electrophilic addition of halogens to alkenes is a fundamental reaction in organic chemistry. This guide provides a detailed examination of the reaction mechanism between cis-2-butene and common halogens, such as bromine and chlorine. It focuses on the stereospecific nature of the reaction, the formation of the critical halonium ion intermediate, and the resulting stereochemical outcome. Quantitative data from gas-phase studies are presented, alongside a general experimental protocol for performing such reactions in a laboratory setting. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and logical relationships, offering a clear and comprehensive understanding for a technical audience.

Core Reaction Mechanism: Electrophilic Addition

The reaction of this compound with halogens (X₂) like bromine (Br₂) and chlorine (Cl₂) is a classic example of electrophilic addition.[1] The process is not a simple one-step addition but a multi-step mechanism that dictates the stereochemistry of the final product.[2] The reaction is stereospecific, meaning that a specific stereoisomer of the starting material leads to a specific stereoisomer of the product.[3][4]

The mechanism can be broken down into two primary steps:

-

Formation of a Bridged Halonium Ion: As a nonpolar halogen molecule (e.g., Br₂) approaches the electron-rich π-bond of this compound, the alkene's electron cloud repels the electrons in the Br-Br bond, inducing a dipole.[1][5][6] The alkene's π-electrons then act as a nucleophile, attacking the partially positive bromine atom. Instead of forming a discrete carbocation, which would allow for bond rotation and a loss of stereochemistry, the reaction proceeds through a three-membered cyclic intermediate called a bromonium ion (or chloronium ion for chlorine).[1][2][7] In this intermediate, the halogen atom is bonded to both carbons of the original double bond and bears a positive charge.[1][6] This bridged ion is a key feature that prevents carbocation rearrangements.[7]

-

Nucleophilic Attack and Anti-Addition: The halide ion (Br⁻) formed in the first step then acts as a nucleophile.[5] It attacks one of the carbons of the bromonium ion from the side opposite to the bulky, positively charged halogen bridge.[2][8] This is analogous to an Sₙ2 reaction, resulting in the opening of the three-membered ring.[9] This backside attack exclusively leads to an anti-addition , where the two halogen atoms add to opposite faces of the original double bond.[5][10][11]

Stereochemical Outcome for this compound

The stereospecific anti-addition mechanism dictates the precise stereochemical outcome when starting with this compound. The reaction yields a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane.[3][12]

Here's how this outcome arises:

-

The initial formation of the bromonium ion can occur from either the top or bottom face of the planar this compound molecule.

-

Let's consider the attack from the top face. The two methyl groups, which were cis in the alkene, are now pointing downwards.

-

The subsequent backside attack by the bromide ion can occur at either of the two carbons in the bromonium ring. Since the starting alkene is symmetric, both carbons are equally likely to be attacked.

-

Path A: Attack on one carbon leads to the (2R,3R)-2,3-dibromobutane enantiomer.

-

Path B: Attack on the other carbon leads to the (2S,3S)-2,3-dibromobutane enantiomer.[12]

-

-

Since both paths are equally probable, the two enantiomers are formed in equal amounts, resulting in a racemic mixture.[4]

This is in stark contrast to the halogenation of trans-2-butene, which produces a single, achiral meso compound.[3][13] This difference underscores the stereospecificity of the reaction.

Quantitative Data

While most laboratory preparations occur in the liquid phase, detailed quantitative studies in the gas phase provide insight into the reaction products. The reaction of chlorine atoms with this compound in a nitrogen atmosphere yields several products arising from different pathways, including addition, elimination, and abstraction.[14] The key addition products are summarized below.

| Product | Yield (%) | Reaction Pathway |

| meso-2,3-Dichlorobutane | 47% | Addition |

| DL-2,3-Dichlorobutane (Racemic) | 18% | Addition |

| 3-Chloro-1-butene | 13% | Addition-Elimination |

| cis-1-Chloro-2-butene | 13% | Abstraction |

| trans-1-Chloro-2-butene | 2% | Abstraction |

| trans-2-Butene | 8% | Isomerization |

| Table 1: Product yields from the gas-phase reaction of this compound with Cl atoms in 700 Torr of N₂ at 297 K.[14] |

Experimental Protocols

The following is a generalized protocol for the bromination of this compound, adapted from common procedures for alkene halogenation.[15][16]

Objective: To synthesize 2,3-dibromobutane from this compound via electrophilic addition.

Materials:

-

This compound

-

Liquid Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄))

-

5% Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of this compound in an inert solvent (e.g., CH₂Cl₂). Cool the flask in an ice-water bath to control the exothermic reaction.

-

Bromine Addition: Prepare a solution of bromine in the same inert solvent. Add this solution dropwise from the dropping funnel to the stirring alkene solution over 15-20 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[6] Continue addition until a faint orange or yellow color persists, indicating a slight excess of bromine.

-

Quenching: After the addition is complete, allow the reaction to stir in the ice bath for another 15 minutes. Remove any excess bromine by adding 5% sodium thiosulfate solution and stirring until the organic layer becomes colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the isolated organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is the crude 2,3-dibromobutane product.

Product Characterization:

-

Spectroscopy: Use ¹H and ¹³C NMR spectroscopy to confirm the structure of the 2,3-dibromobutane product.

-

Chromatography: Use gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to confirm the presence of a racemic mixture of enantiomers.

-

Polarimetry: A polarimeter should show an optical rotation of zero for the final product, confirming that it is a racemic mixture.

References

- 1. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 2. 8.2 Halogenation of Alkenes: Addition of X2 - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

- 12. testbook.com [testbook.com]

- 13. quora.com [quora.com]

- 14. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. docsity.com [docsity.com]

The Dawn of Hydrocarbon Chemistry & Isomerism

An In-depth Technical Guide on the Discovery and History of Butene Isomers

Abstract: The elucidation of butene's isomeric forms is a story woven into the foundational principles of modern organic chemistry. From the early investigations of hydrocarbons to the revolutionary theory of chemical structure, the journey to understand and isolate the four butene isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene—has been pivotal. This technical guide provides researchers, scientists, and drug development professionals with a detailed historical account of these discoveries. It covers the theoretical underpinnings laid by 19th-century chemists, the subsequent isolation of the isomers from industrial process streams, and the development of early synthesis and separation protocols. Key quantitative data is summarized, historical experimental methodologies are detailed, and logical and historical relationships are visualized to offer a comprehensive overview of the core science.

The early 19th century marked the genesis of organic chemistry, a period characterized by the isolation of new substances and a rudimentary understanding of their composition. A key figure in this era was Michael Faraday. In 1825, while investigating oily residues from the production of illuminating gas, Faraday isolated a new "bi-carburet of hydrogen," which was later identified as benzene.[1][2] His broader work on liquefying gases and experimenting with "olefiant gas" (ethylene) contributed significantly to the foundational knowledge of hydrocarbons.[3][4]

However, a significant theoretical barrier remained: the concept of isomerism. Scientists struggled to explain how compounds could share the same elemental formula (like C4H8) but exhibit different physical and chemical properties.[5] The prevailing theories were insufficient to account for the internal arrangement of atoms within a molecule. This conceptual gap set the stage for a revolutionary new idea that would unlock the mystery of the butene family.

The Butlerov Revolution: A Theory for Chemical Structure

The critical breakthrough came from Russian chemist Aleksandr Butlerov. In a seminal paper presented in 1861, Butlerov introduced his theory of "chemical structure."[6][7] He posited that the chemical nature of a molecule was determined not merely by the number and type of its atoms, but by their specific arrangement and the bonds connecting them.[6][8] This theory was the first to fully explain the phenomenon of isomerism, providing a logical framework for predicting and identifying different molecular architectures from a single chemical formula.[9]

Butlerov's work directly addressed the possibility of isomers for compounds like butene. He demonstrated the existence of isomers for the alkanes butane and pentane and, in 1866, synthesized isobutane, the branched-chain counterpart to n-butane.[8] His theory, which incorporated the concept of double bonds, provided the necessary intellectual toolkit to predict the existence of the four distinct butene isomers.[10]

Discovery and Production of the Butene Isomers

While Butlerov provided the theory, the actual isolation and characterization of the butene isomers were closely tied to the rise of the petroleum industry in the early 20th century. Butenes do not exist in significant quantities naturally but are major byproducts of crude oil refining, particularly from catalytic and steam cracking processes that break down long-chain hydrocarbons.[5][11]

Initially, the "C4 stream" from these processes was a complex mixture of the four butene isomers, two butane isomers (n-butane and isobutane), and butadiene. The primary challenge became separating this mixture into its valuable components.

-

1-Butene and 2-Butene: These linear butenes were identified as major components of refinery gas. Early laboratory synthesis involved the acid-catalyzed dehydration of butanols. The dehydration of 1-butanol was found to produce a mixture of 1-butene and 2-butenes, while the dehydration of 2-butanol yields all three linear isomers: 1-butene, this compound, and trans-2-butene.[12][13][14]

-

Isobutylene (2-Methylpropene): Due to its branched structure and unique reactivity, isobutylene was a key target for separation. The first major industrial method for its isolation was detailed in a 1947 patent by John Packie and Walter Rupp (Standard Oil), which used sulfuric acid to reactively separate the isobutylene from the C4 stream.[15] An alternative production route, the dehydration of tertiary-butyl alcohol, also became a crucial method for producing high-purity isobutylene.[15][16]

The Challenge of Separation: Early Analytical & Industrial Techniques

The very similar physical properties of the butene isomers made their separation a significant chemical engineering challenge.

-

Fractional Distillation: While effective for separating butanes from butenes, simple fractional distillation is largely ineffective for separating the butene isomers from each other due to their very close boiling points.[17] Separating 1-butene from isobutylene, and especially this compound from trans-2-butene, is not economically viable with this method alone.[18]

-

Extractive Distillation: This technique was developed to overcome the limitations of fractional distillation. By introducing a solvent that selectively alters the relative volatility of the components, separation becomes more feasible. This method was applied to separate 1-butene and 2-butene mixtures.[17][19]

-

Reactive Separation (Derivatization): This proved to be the most effective method for isolating pure isobutylene. The higher reactivity of the tertiary carbocation formed from isobutylene allows it to react selectively with agents like sulfuric acid or alcohols (to form ethers like MTBE).[18][20] The resulting derivative, having a much different boiling point, is easily separated from the unreacted linear butenes. The derivative can then be "cracked" back to yield high-purity isobutylene.[21]

Quantitative Data Summary

The distinct physical properties of the butene isomers, though subtle, were key to their eventual identification and separation.

| Property | 1-Butene | This compound | trans-2-Butene | Isobutylene (2-Methylpropene) |

| Molecular Formula | C4H8 | C4H8 | C4H8 | C4H8 |

| Molar Mass (g·mol−1) | 56.108 | 56.108 | 56.108 | 56.106 |

| Boiling Point (°C) | -6.3[22] | 3.7[23] | 0.9 | -6.9[21][23] |

| Melting Point (°C) | -185.3[23][24] | -138.9 | -105.5 | -140.3[21] |

| Density (liquid, g/cm³) | 0.62[24] | 0.621 | 0.604 | 0.5879[21] |

| Common Synonyms | α-butylene[24] | cis-β-butylene | trans-β-butylene | γ-butylene[21] |

Key Historical Experimental Protocols

The following protocols are representative of the historical methods used to synthesize and separate butene isomers.

Protocol: Synthesis of n-Butenes via Dehydration of 2-Butanol

This protocol is based on the common laboratory-scale acid-catalyzed dehydration method used in the early 20th century to produce a mixture of linear butenes.

-

Objective: To produce a mixture of 1-butene, this compound, and trans-2-butene.

-

Reagents & Apparatus:

-

2-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Heating mantle and round-bottom flask

-

Distillation apparatus

-

Gas collection system (e.g., pneumatic trough)

-

Drying agent (e.g., anhydrous calcium chloride)

-

-

Methodology:

-

A measured volume of 2-butanol is added to a round-bottom flask.

-

Concentrated sulfuric acid is slowly added to the flask while cooling to act as the catalyst and dehydrating agent.

-

The flask is fitted with a distillation head and condenser and heated to approximately 100-140 °C.[25]

-

The alcohol is protonated by the acid, forming an alkyloxonium ion. This ion departs as a water molecule, leaving a secondary carbocation.[13][14]

-

A proton is abstracted from a carbon adjacent to the carbocation, resulting in the formation of a double bond.

-

Loss of a proton from a terminal methyl group yields 1-butene. Loss of a proton from the internal methylene group yields 2-butene.

-

The gaseous butene products are passed through a cold trap to remove any unreacted alcohol or water vapor and collected.

-

The resulting product is a mixture of 1-butene, this compound, and trans-2-butene, which can be analyzed by methods such as low-temperature fractional distillation.[12]

-

Protocol: Isolation of Isobutylene via Sulfuric Acid Extraction

This protocol is based on the industrial process patented by Packie and Rupp in 1947 for separating isobutylene from a mixed-C4 refinery stream.[15][20]

-

Objective: To selectively remove and recover isobutylene from a mixture containing n-butenes and butanes.

-

Reagents & Apparatus:

-

Mixed-C4 hydrocarbon stream (liquefied)

-

65-70% aqueous sulfuric acid

-

Reactor vessel capable of handling pressure and corrosive materials

-

Separation tank (decanter)

-

Heating vessel/reactor for regeneration

-

-

Methodology:

-

The liquefied C4 stream is fed into a reactor and intimately mixed with 65-70% sulfuric acid at a controlled temperature.

-

The isobutylene, being the most reactive isomer, undergoes electrophilic addition with the acid to form tert-butyl hydrogen sulfate, which is soluble in the acid phase. The less reactive n-butenes and inert butanes do not react and remain in the hydrocarbon phase.

-

The mixture is transferred to a decanter where the dense acid phase (containing the dissolved isobutylene derivative) is separated from the lighter, unreacted hydrocarbon phase (raffinate).

-

The acid phase is transferred to a separate vessel and heated.

-

The heat reverses the reaction, decomposing the tert-butyl hydrogen sulfate and regenerating high-purity isobutylene gas and diluted sulfuric acid.

-

The gaseous isobutylene is collected, purified, and the diluted acid is re-concentrated for reuse.

-

Conclusion

The history of the butene isomers is a clear illustration of the synergy between chemical theory and industrial application. The theoretical framework of chemical structure proposed by Aleksandr Butlerov was essential to even conceive of their existence. Subsequently, the demands of the growing petrochemical industry drove the development of innovative synthesis and separation techniques to isolate these valuable C4 hydrocarbons. The journey from a theoretical puzzle to cornerstone chemical feedstocks demonstrates a fundamental arc of progress in the chemical sciences, providing a rich history for the researchers and professionals who continue to build upon this foundational knowledge.

References

- 1. Michael Faraday's sample of benzene | Royal Institution [rigb.org]

- 2. benzene - MOTM - JMol version [chm.bris.ac.uk]

- 3. Michael Faraday | Biography, Inventions, & Facts | Britannica [britannica.com]

- 4. Michael Faraday | Science History Institute [sciencehistory.org]

- 5. Butene | Alkenes, Polymers, Petrochemicals | Britannica [britannica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]

- 9. encyclopedia.com [encyclopedia.com]

- 10. Alexander Butlerov - Wikipedia [en.wikipedia.org]

- 11. Butene - Wikipedia [en.wikipedia.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. acs.org [acs.org]

- 16. US5191143A - Preparation of isobutylene - Google Patents [patents.google.com]

- 17. Separation of butene-1 and butene-2 using extractive distillation (Conference) | OSTI.GOV [osti.gov]

- 18. EP2288584A1 - METHOD FOR SEPARATING 1-BUTENE FROM C4-CONTAINING HYDROCARBON STREAMS BY HYDROFORMYLATION& xA; - Google Patents [patents.google.com]

- 19. scientists.uz [scientists.uz]

- 20. ugr.es [ugr.es]

- 21. Isobutylene - Wikipedia [en.wikipedia.org]